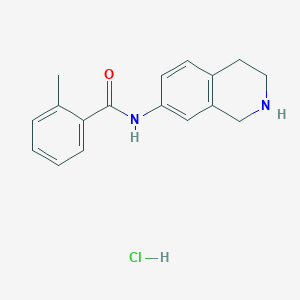![molecular formula C16H19N3O2S2 B7639116 3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)
3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. The inhibition of GSK-3 has been shown to have potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.
作用機序
3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole inhibitor VIII works by binding to the ATP-binding site of this compound, thereby inhibiting its activity. This compound is involved in the phosphorylation of various proteins, including glycogen synthase and β-catenin. The inhibition of this compound by this compound inhibitor VIII leads to the activation of glycogen synthase and the stabilization of β-catenin, resulting in various physiological effects.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound inhibitor VIII has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, improve insulin sensitivity, and reduce blood glucose levels in diabetes. Additionally, it has neuroprotective effects and may have potential in the treatment of Alzheimer's disease.
実験室実験の利点と制限
The 3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole inhibitor VIII has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for this compound. It has been extensively studied in scientific research and has shown promising results in various therapeutic applications. However, there are some limitations to its use in lab experiments. It may have off-target effects on other kinases, and its efficacy may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the study of 3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole inhibitor VIII. Further research is needed to determine its efficacy and safety in clinical trials for the treatment of cancer, diabetes, and Alzheimer's disease. Additionally, the development of more potent and selective this compound inhibitors may have potential therapeutic applications in various diseases. The elucidation of the molecular mechanisms underlying the effects of this compound inhibitor VIII may also provide insights into the pathogenesis of various diseases.
合成法
The synthesis of 3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole inhibitor VIII involves a series of chemical reactions. The starting material is indole-3-carboxaldehyde, which is reacted with 2-mercaptoethanol to form 3-(2-mercaptoethyl)indole. This intermediate is then reacted with 2-bromo-1-(dimethylsulfamoyl)ethane to form this compound.
科学的研究の応用
The 3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole inhibitor VIII has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. It has also been studied for its potential use in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels. Additionally, it has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease.
特性
IUPAC Name |
3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-19(2)23(20,21)18-11-14(16-8-5-9-22-16)13-10-17-15-7-4-3-6-12(13)15/h3-10,14,17-18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBWWVOPGXBAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(C1=CC=CS1)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639041.png)
![N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B7639042.png)
![N,1-dimethyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrazol-4-amine](/img/structure/B7639062.png)
![[2-(Aminomethyl)piperidin-1-yl]-(furan-2-yl)methanone;hydrochloride](/img/structure/B7639067.png)
![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)

![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)

![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)